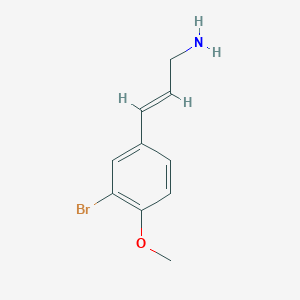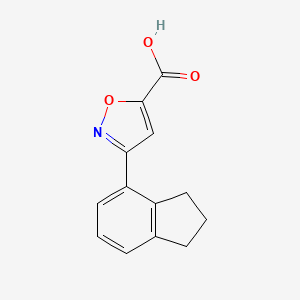![molecular formula C19H20O3 B13592430 Tert-butyl2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate](/img/structure/B13592430.png)
Tert-butyl2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate is an organic compound with the molecular formula C19H22O3. This compound is characterized by the presence of a tert-butyl group, a formyl group, and a biphenyl structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate typically involves the reaction of 4’-formyl-[1,1’-biphenyl]-2-yl acetic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions, where substituents such as halogens or nitro groups can be introduced using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride (NaBH4) in methanol at room temperature.
Substitution: Bromine (Br2) in acetic acid at room temperature.
Major Products Formed
Oxidation: 4’-carboxy-[1,1’-biphenyl]-2-yl acetate.
Reduction: 4’-hydroxymethyl-[1,1’-biphenyl]-2-yl acetate.
Substitution: 4’-bromo-[1,1’-biphenyl]-2-yl acetate.
Wissenschaftliche Forschungsanwendungen
Tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.
Wirkmechanismus
The mechanism of action of tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, further influencing their function. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate: Characterized by the presence of a tert-butyl group, a formyl group, and a biphenyl structure.
Tert-butyl2-{4’-hydroxymethyl-[1,1’-biphenyl]-2-yl}acetate: Similar structure but with a hydroxyl group instead of a formyl group.
Tert-butyl2-{4’-bromo-[1,1’-biphenyl]-2-yl}acetate: Similar structure but with a bromo group instead of a formyl group.
Uniqueness
Tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and interactions. The presence of the formyl group provides a reactive site for further modifications, while the biphenyl structure offers stability and the potential for π-π interactions. This combination makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C19H20O3 |
|---|---|
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
tert-butyl 2-[2-(4-formylphenyl)phenyl]acetate |
InChI |
InChI=1S/C19H20O3/c1-19(2,3)22-18(21)12-16-6-4-5-7-17(16)15-10-8-14(13-20)9-11-15/h4-11,13H,12H2,1-3H3 |
InChI-Schlüssel |
CWPBLHCQYVBCNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CC1=CC=CC=C1C2=CC=C(C=C2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



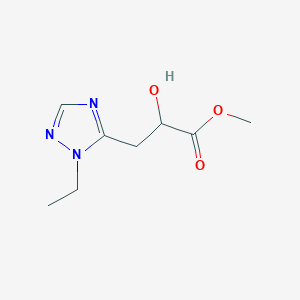
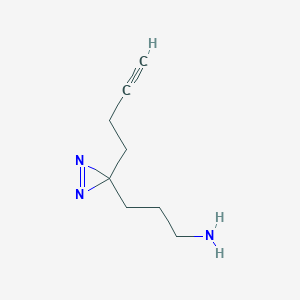
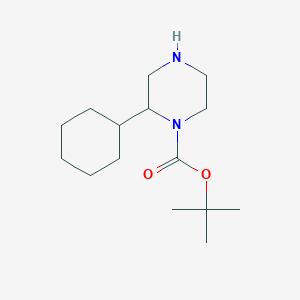
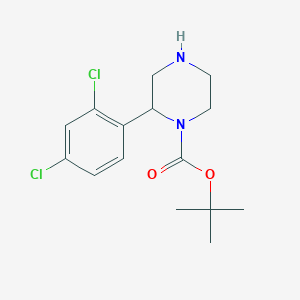

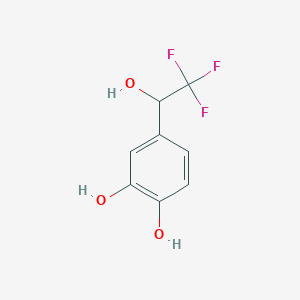
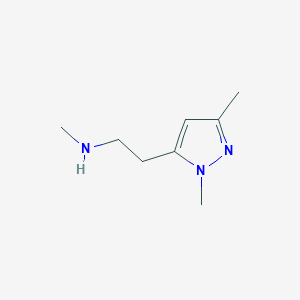
![3-Ethenylimidazo[1,2-a]pyridine](/img/structure/B13592390.png)
![7-{[4-(Dimethylamino)phenyl][(pyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B13592393.png)
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)-3-oxopropanoate](/img/structure/B13592394.png)
![N-[(naphthalen-1-yl)methyl]-10H-phenothiazine-10-carboxamide](/img/structure/B13592398.png)
